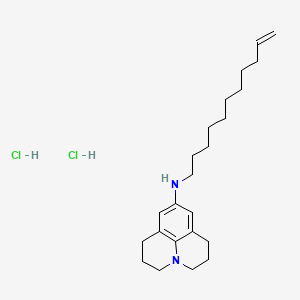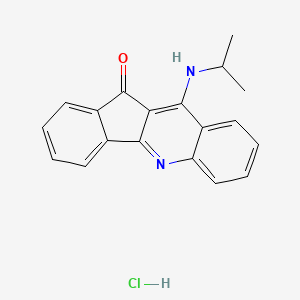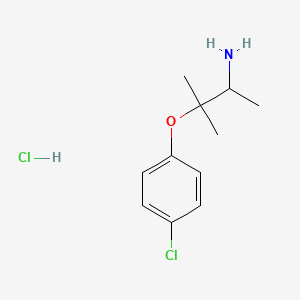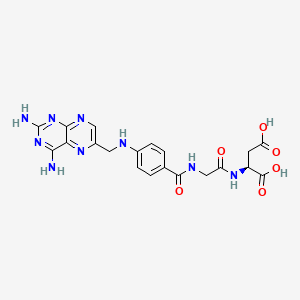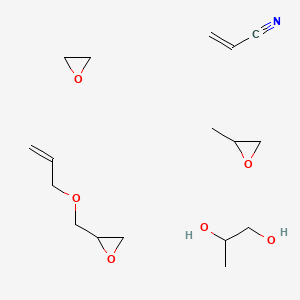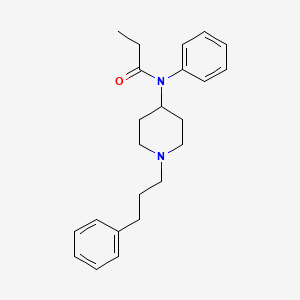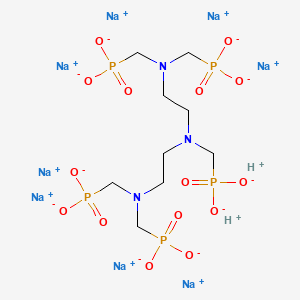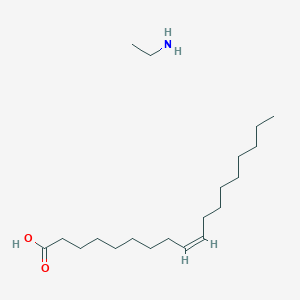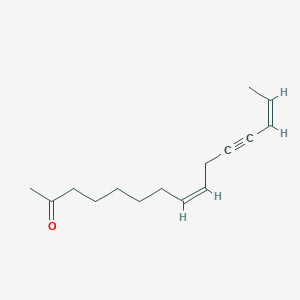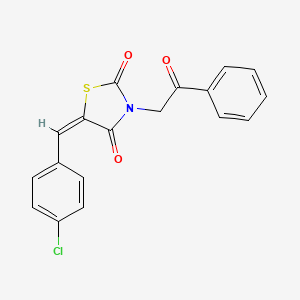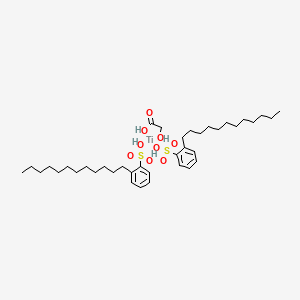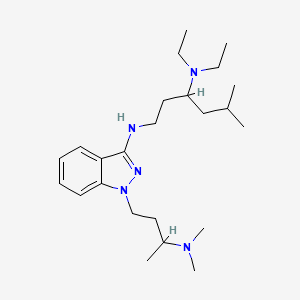
5H-Pyrido(2,3-e)(1,3)diazepine-5,9(8H)-dione, 8-(1-piperidinylmethyl)-, oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5H-Pyrido(2,3-e)(1,3)diazepine-5,9(8H)-dione, 8-(1-piperidinylmethyl)-, oxalate is a complex organic compound that belongs to the class of diazepines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Pyrido(2,3-e)(1,3)diazepine-5,9(8H)-dione, 8-(1-piperidinylmethyl)-, oxalate typically involves multi-step organic reactions. The process may start with the preparation of the pyrido-diazepine core, followed by the introduction of the piperidinylmethyl group. Common reagents used in these reactions include various amines, acids, and catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for introducing different substituents into the molecule.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, amines, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, compounds of this class are often studied for their potential as enzyme inhibitors or receptor modulators. They may exhibit activity against certain biological targets, making them candidates for drug development.
Medicine
In medicine, similar compounds have been investigated for their therapeutic potential in treating conditions such as anxiety, depression, and other neurological disorders. Their ability to interact with specific receptors in the brain makes them of particular interest.
Industry
Industrially, these compounds can be used in the development of new materials, such as polymers and coatings, due to their unique chemical properties.
作用機序
The mechanism of action of 5H-Pyrido(2,3-e)(1,3)diazepine-5,9(8H)-dione, 8-(1-piperidinylmethyl)-, oxalate involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
Diazepam: A well-known diazepine used as an anxiolytic.
Clonazepam: Another diazepine with anticonvulsant properties.
Lorazepam: Used for its sedative and anxiolytic effects.
Uniqueness
What sets 5H-Pyrido(2,3-e)(1,3)diazepine-5,9(8H)-dione, 8-(1-piperidinylmethyl)-, oxalate apart is its unique structure, which may confer distinct biological activities and chemical reactivity compared to other diazepines. Its specific substituents and functional groups can lead to different interactions with biological targets, making it a unique compound for research and development.
特性
CAS番号 |
88350-74-7 |
|---|---|
分子式 |
C16H18N4O6 |
分子量 |
362.34 g/mol |
IUPAC名 |
oxalic acid;8-(piperidin-1-ylmethyl)pyrido[2,3-e][1,3]diazepine-5,9-dione |
InChI |
InChI=1S/C14H16N4O2.C2H2O4/c19-13-11-5-4-6-15-12(11)14(20)18(9-16-13)10-17-7-2-1-3-8-17;3-1(4)2(5)6/h4-6,9H,1-3,7-8,10H2;(H,3,4)(H,5,6) |
InChIキー |
UHYMKODQGVBAKU-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)CN2C=NC(=O)C3=C(C2=O)N=CC=C3.C(=O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


